[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate
CAS No.:
Cat. No.: VC16545376
Molecular Formula: C16H18O7
Molecular Weight: 322.31 g/mol
* For research use only. Not for human or veterinary use.
![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate -](/images/structure/VC16545376.png)
Specification
Molecular Formula | C16H18O7 |
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Molecular Weight | 322.31 g/mol |
IUPAC Name | (4,5-diacetyloxyoxolan-2-yl)methyl benzoate |
Standard InChI | InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3 |
Standard InChI Key | DPLPHOLDKAGPOZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2 |
Introduction
The compound [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate is a structurally complex organic molecule that belongs to the class of esters. This compound incorporates a benzoate moiety linked to a substituted oxolane ring, which is further functionalized with acetyl groups. Its stereochemistry, denoted by the (2S,4R) configuration, plays a critical role in its physicochemical properties and potential biological activity.
Synthesis
The synthesis of [(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate typically involves multi-step organic reactions:
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Preparation of Oxolane Derivative:
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The oxolane ring is synthesized through cyclization reactions involving diols or similar precursors.
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Selective acetylation at positions 4 and 5 ensures the introduction of acetyl groups.
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Formation of Benzoate Ester:
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The benzoate group is introduced via esterification using benzoic acid or its derivatives under acidic or catalytic conditions.
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Control of Stereochemistry:
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Enantioselective catalysts or chiral precursors are employed to achieve the desired (2S,4R) configuration.
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Table 2: Hypothetical Applications
Application Area | Potential Role |
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Pharmaceutical | Prodrug development |
Industrial Chemistry | Intermediate in organic synthesis |
Biochemistry | Study of ester hydrolysis mechanisms |
Analytical Methods
To characterize and confirm the structure of this compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectroscopy provide insights into the chemical environment and stereochemistry.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like esters (C=O stretching at ~1735 cm) and acetyl groups.
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X-Ray Crystallography:
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Confirms stereochemical configuration through crystal structure analysis.
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Future Directions
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Investigating its hydrolysis kinetics under physiological conditions.
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Exploring derivatives with modified functional groups for enhanced activity.
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Assessing its role as a precursor in complex organic syntheses.
This detailed overview highlights the importance of stereochemistry and functional group diversity in determining the properties and potential applications of organic compounds like this one.
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